molecular formula C20H34ClNO2S B14634494 Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride CAS No. 56912-56-2

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride

Cat. No.: B14634494
CAS No.: 56912-56-2
M. Wt: 388.0 g/mol
InChI Key: PQQQNWDYRDOHJK-UHFFFAOYSA-M
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Description

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium salt with a dodecyl group, a methyl group, and a 2-nitrophenylmethyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(2-nitrophenyl)methyl]sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The reaction can be represented as follows:

Dodecyl chloride+Methyl[(2-nitrophenyl)methyl]sulfideDodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride\text{Dodecyl chloride} + \text{Methyl[(2-nitrophenyl)methyl]sulfide} \rightarrow \text{this compound} Dodecyl chloride+Methyl[(2-nitrophenyl)methyl]sulfide→Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfonium group under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific enzymes and receptors, affecting their function. The nitro group can undergo bioreduction, generating reactive intermediates that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 2-nitrophenyl ether: Similar in structure but lacks the sulfonium group.

    Methyl[(2-nitrophenyl)methyl]sulfide: Contains the nitrophenylmethyl group but lacks the dodecyl group.

Uniqueness

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride is unique due to the presence of the sulfonium group, which imparts distinct chemical reactivity and biological activity. Its combination of hydrophobic and hydrophilic moieties makes it versatile for various applications.

Properties

CAS No.

56912-56-2

Molecular Formula

C20H34ClNO2S

Molecular Weight

388.0 g/mol

IUPAC Name

dodecyl-methyl-[(2-nitrophenyl)methyl]sulfanium;chloride

InChI

InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-14-17-24(2)18-19-15-12-13-16-20(19)21(22)23;/h12-13,15-16H,3-11,14,17-18H2,1-2H3;1H/q+1;/p-1

InChI Key

PQQQNWDYRDOHJK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1[N+](=O)[O-].[Cl-]

Origin of Product

United States

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